molecular formula C13H21N B2544413 (2S)-2-Methyl-5-(4-methylphenyl)pentan-1-amine CAS No. 2248209-27-8

(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-amine

Cat. No. B2544413
M. Wt: 191.318
InChI Key: FMUCTGZEPSIJKC-LBPRGKRZSA-N
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Description

Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are important weak bases, organic reactants, and biologically active compounds .


Synthesis Analysis

The synthesis of amines can involve a variety of methods, including the reaction of ammonia with alkyl halides, the reduction of nitriles, the reduction of amides, and the reductive amination of aldehydes and ketones .


Molecular Structure Analysis

Amines are classified according to the number of alkyl or aryl groups attached to nitrogen. They can be primary (1º), secondary (2º), or tertiary (3º), depending on whether one, two, or three of the hydrogens in ammonia have been replaced .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including protonation, alkylation, acylation, and condensation with carbonyls .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have higher boiling points than comparable alkanes and ethers .

Safety And Hazards

Like all chemicals, amines need to be handled with care. They can be irritants and can cause harm if they are ingested, inhaled, or come into contact with the skin .

Future Directions

The study of amines is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on amines .

properties

IUPAC Name

(2S)-2-methyl-5-(4-methylphenyl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12H,3-5,10,14H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUCTGZEPSIJKC-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCC[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-amine

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